Val-Cit-PAB-MMAE

Übersicht

Beschreibung

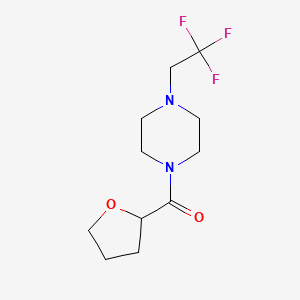

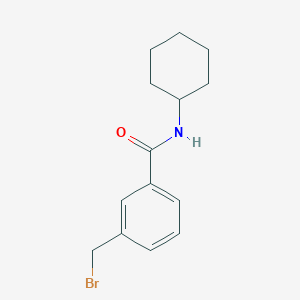

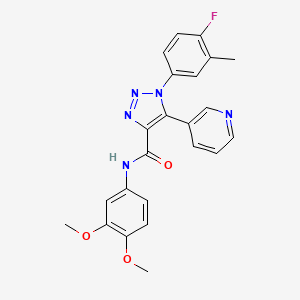

Val-Cit-PAB-MMAE is a compound used in antibody-drug conjugates (ADCs) for targeted cancer therapy. It consists of three components: a peptide linker (Val-Cit-PAB), a potent microtubule inhibitor (monomethyl auristatin E), and an antibody specific for a tumor-associated antigen . This compound is designed to deliver the cytotoxic agent directly to cancer cells, minimizing damage to healthy cells.

Wissenschaftliche Forschungsanwendungen

Val-Cit-PAB-MMAE hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Krebstherapie: Wird in ADCs verwendet, um Krebszellen mit hoher Spezifität anzugreifen und abzutöten.

Forschung zur Wirkstoffabgabe: Wird untersucht, um seine Wirksamkeit bei der Abgabe von zytotoxischen Wirkstoffen an bestimmte Zellen zu erforschen.

Biologische Studien: Wird verwendet, um die Mechanismen der gezielten Wirkstoffabgabe und die Rolle von Peptidlinkern in ADCs zu verstehen.

5. Wirkmechanismus

Der Wirkmechanismus von this compound umfasst mehrere Schritte:

Targeting: Der Antikörperteil des ADC bindet an ein spezifisches Antigen auf der Oberfläche der Krebszelle.

Internalisierung: Der ADC wird durch die Krebszelle durch Endozytose internalisiert.

Zytotoxische Wirkung: Monomethyl-Auristatin E hemmt die Mikrotubuli-Polymerisation, was zu einem Zellzyklusarrest und Apoptose führt.

Ähnliche Verbindungen:

PSMA-Val-Cit-PAB-MMAE: Ähnliche Struktur, aber zielt auf das prostataspezifische Membranantigen.

Mal-PEG8-Val-Cit-PAB-MMAE: Enthält einen Polyethylenglykol (PEG)-Linker für verbesserte Löslichkeit.

Einzigartigkeit: This compound ist einzigartig durch seinen spezifischen Peptidlinker (Val-Cit-PAB) und seinen potenten Mikrotubuli-Inhibitor (Monomethyl-Auristatin E), der eine hohe Spezifität und Wirksamkeit bei der gezielten Ansteuerung von Krebszellen bietet .

Wirkmechanismus

Target of Action

Val-Cit-PAB-MMAE is an antibody-drug conjugate (ADC) that targets cancer cells with high specificity . The primary target of this compound is the tumor-associated antigen on the surface of cancer cells . The ADC is designed to bind to this antigen, allowing for targeted delivery of the cytotoxic payload .

Mode of Action

The mechanism of action of this compound involves the antibody portion of the ADC selectively recognizing and binding to a specific antigen on the surface of the cancer cell . This binding triggers endocytosis, delivering the ADC inside the cancer cell . Once inside the cell, the cytotoxic payload, monomethyl auristatin E (MMAE), is released . MMAE is a potent mitotic inhibitor that works by inhibiting tubulin polymerization , which disrupts the formation of the mitotic spindle and halts cell division .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the process of cell division. By inhibiting tubulin polymerization, MMAE prevents the formation of the mitotic spindle, a crucial component for chromosome segregation during cell division . This disruption leads to cell cycle arrest and ultimately cell death .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The antibody component of the ADC allows for targeted delivery of the drug, which can enhance its absorption and distribution to the desired site of action . The linker component of the ADC, in this case Val-Cit-PAB, is designed to be stable in circulation but cleavable inside the target cell, ensuring the release of the drug only at the site of action .

Result of Action

The result of this compound’s action at the molecular level is the disruption of tubulin polymerization, leading to cell cycle arrest . At the cellular level, this results in the death of the cancer cell . This targeted action minimizes damage to healthy cells, enhancing the therapeutic index of the drug .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability and efficacy of the ADC can be affected by extracellular enzymes in the tumor microenvironment . These enzymes can cleave the linker prematurely, leading to systemic release of the cytotoxic payload and off-target toxicities . Therefore, the design of the linker is crucial for maintaining the stability of the ADC in the circulation and ensuring payload release only within the target cell .

Biochemische Analyse

Biochemical Properties

Val-Cit-PAB-MMAE plays a crucial role in biochemical reactions. The monomethyl auristatin E (MMAE) component of this compound is a potent mitotic inhibitor that works by inhibiting microtubulin polymerization . This interaction with microtubulin, a protein crucial for cell division, is central to the biochemical properties of this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by preventing microtubulin polymerization, thereby inhibiting cell division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with microtubulin . By inhibiting microtubulin polymerization, MMAE prevents the formation of the mitotic spindle necessary for cell division . This leads to cell cycle arrest and ultimately cell death .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathway of microtubulin polymerization . By inhibiting this process, it can affect metabolic flux and metabolite levels within cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the bloodstream . The antibody component of the ADC binds to specific antigens on the surface of target cells, leading to internalization of the ADC and release of the MMAE payload .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm . Once internalized, the ADC is trafficked to lysosomes, where the drug payload is released . The MMAE then exerts its effects by binding to microtubulin and preventing its polymerization .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Val-Cit-PAB-MMAE involves several steps:

Peptide Synthesis: The Val-Cit dipeptide is synthesized using standard solid-phase peptide synthesis techniques.

Linker Attachment: The peptide is then coupled with a para-aminobenzyl carbamate (PABC) linker.

Drug Conjugation: Finally, the monomethyl auristatin E is attached to the PABC linker

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Peptide Synthesis: Utilizing automated peptide synthesizers.

Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide-linker-drug conjugate.

Quality Control: Rigorous testing to ensure the purity and stability of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Val-Cit-PAB-MMAE durchläuft verschiedene Arten von Reaktionen:

Spaltungsreaktionen: Das Val-Cit-Dipeptid wird durch Cathepsin B und verwandte Enzyme in den Tumorlysosomen gespalten.

Hydrolyse: Der PABC-Linker wird hydrolysiert, um das Monomethyl-Auristatin E innerhalb der Zielzelle freizusetzen.

Häufige Reagenzien und Bedingungen:

Enzymatische Spaltung: Cathepsin B und andere lysosomale Enzyme.

Hydrolysebedingungen: Saures Milieu innerhalb der Lysosomen.

Hauptprodukte, die gebildet werden:

Monomethyl-Auristatin E: Freigesetzt innerhalb der Krebszelle, um seine zytotoxischen Wirkungen auszuüben.

Vergleich Mit ähnlichen Verbindungen

PSMA-Val-Cit-PAB-MMAE: Similar structure but targets prostate-specific membrane antigen.

Mal-PEG8-Val-Cit-PAB-MMAE: Contains a polyethylene glycol (PEG) linker for improved solubility.

Uniqueness: Val-Cit-PAB-MMAE is unique due to its specific peptide linker (Val-Cit-PAB) and its potent microtubule inhibitor (monomethyl auristatin E), which provides high specificity and efficacy in targeting cancer cells .

Eigenschaften

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94N10O12/c1-15-36(8)49(44(78-13)31-45(69)68-30-20-24-43(68)51(79-14)37(9)52(71)62-38(10)50(70)40-21-17-16-18-22-40)66(11)56(75)47(34(4)5)65-55(74)48(35(6)7)67(12)58(77)80-32-39-25-27-41(28-26-39)63-53(72)42(23-19-29-61-57(60)76)64-54(73)46(59)33(2)3/h16-18,21-22,25-28,33-38,42-44,46-51,70H,15,19-20,23-24,29-32,59H2,1-14H3,(H,62,71)(H,63,72)(H,64,73)(H,65,74)(H3,60,61,76)/t36-,37+,38+,42-,43-,44+,46-,47-,48-,49-,50+,51+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEAGSMYTVSXQA-XZZQEHRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94N10O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1123.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Val-Cit-PAB-MMAE itself is not inherently cytotoxic. It functions as a potent anti-mitotic agent once released inside the target cell. [, , ] The Val-Cit-PAB moiety acts as a cleavable linker, designed to be stable in circulation but susceptible to enzymatic cleavage within the target cell. Upon cleavage, the active drug, monomethyl auristatin E (MMAE), is released. MMAE binds to tubulin, a protein crucial for cell division, and prevents microtubule polymerization. [] This disruption of microtubule dynamics halts cell division, ultimately leading to cell death.

A: ADCs represent a targeted approach to cancer therapy. This compound is a key component of several ADCs. [, , , ] It is attached to a monoclonal antibody via the Val-Cit-PAB linker. This antibody selectively binds to a specific antigen present on the surface of cancer cells. Upon binding and internalization, the ADC releases MMAE intracellularly, leading to targeted cell death. This targeted approach aims to enhance anti-tumor efficacy while minimizing off-target effects on healthy cells. [, ]

ANone: this compound offers several advantages as a cytotoxic payload in ADCs:

- Potent Cytotoxicity: MMAE exhibits potent anti-mitotic activity, effectively inducing cell death in various cancer types. [, ]

- Targeted Delivery: The Val-Cit-PAB linker allows for controlled release within target cells, minimizing systemic toxicity. [, , ]

- Versatility: Research demonstrates successful conjugation of this compound to different antibodies, targeting various cancer types. [, , , ]

- Favorable Pharmacokinetic Properties: Studies show that ADCs incorporating this compound exhibit a suitable half-life and pharmacokinetic profile for therapeutic applications. []

ANone: While this compound holds great promise, challenges exist:

- Drug Resistance: Cancer cells can develop resistance mechanisms, impacting ADC efficacy. Further research is crucial to understand and overcome these mechanisms. []

- Off-Target Effects: Although designed for targeted delivery, some off-target effects and toxicity may still occur. [] Continuous monitoring and optimization of ADC design are essential to minimize these effects.

- Immunogenicity: The linker and payload components might elicit an immune response. Strategies to minimize immunogenicity are crucial for long-term efficacy and safety. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2501961.png)

![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501976.png)

![Methyl 8-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B2501979.png)

![ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2501982.png)